4-Isopropyl-2-thioxooxazolidin-5-one

Ring-opening polymerization N-thiocarboxyanhydride Polypeptide synthesis

4-Isopropyl-2-thioxooxazolidin-5-one (CAS 34653-99-1, molecular formula C₆H₉NO₂S, MW 159.21) is a heterocyclic compound belonging to the 2-thioxooxazolidin-5-one class, structurally characterized by a five-membered oxazolidinone ring bearing a thioxo group at position 2 and an isopropyl substituent at position 4. It is functionally classified as a valine-derived N-thiocarboxyanhydride (NTA) monomer, used in ring-opening polymerization (ROP) for polypeptide synthesis.

Molecular Formula C6H9NO2S
Molecular Weight 159.21 g/mol
Cat. No. B12884456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropyl-2-thioxooxazolidin-5-one
Molecular FormulaC6H9NO2S
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)OC(=S)N1
InChIInChI=1S/C6H9NO2S/c1-3(2)4-5(8)9-6(10)7-4/h3-4H,1-2H3,(H,7,10)
InChIKeyDNCKKQATXWZDHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropyl-2-thioxooxazolidin-5-one (CAS 34653-99-1): Core Identity and Procurement-Relevant Specifications


4-Isopropyl-2-thioxooxazolidin-5-one (CAS 34653-99-1, molecular formula C₆H₉NO₂S, MW 159.21) is a heterocyclic compound belonging to the 2-thioxooxazolidin-5-one class, structurally characterized by a five-membered oxazolidinone ring bearing a thioxo group at position 2 and an isopropyl substituent at position 4 . It is functionally classified as a valine-derived N-thiocarboxyanhydride (NTA) monomer, used in ring-opening polymerization (ROP) for polypeptide synthesis [1]. The compound is commercially available at standard purity ≥97% with batch-specific analytical documentation (NMR, HPLC, GC) . Its thioxo group distinguishes it from the more common 2-oxo oxazolidinones and confers distinct reactivity profiles relevant to both polymer chemistry and medicinal chemistry applications .

Why 4-Isopropyl-2-thioxooxazolidin-5-one Cannot Be Simply Swapped with Other 2-Thioxooxazolidinones or N-Carboxyanhydrides


Substituting 4-isopropyl-2-thioxooxazolidin-5-one with a structurally related analog introduces consequential changes in reactivity, stability, and polymerization outcomes. The 4-isopropyl substituent—derived from valine—imposes greater steric hindrance than smaller 4-substituents (e.g., methyl, ethyl), which fundamentally alters polymerization kinetics: the valine-NTA requires substantially more forcing conditions and yields only oligomeric products under standard initiation, whereas glycine- or alanine-derived NTAs polymerize more readily [1]. Conversely, replacing the thioxo group with an oxo group (i.e., switching from NTA to N-carboxyanhydride, NCA) sacrifices the hydrolytic stability advantage that enables NTA polymerization under ambient moisture conditions [2]. Additionally, substituting with the isomeric thiazolidine-2,5-dione (which forms via sulfur rearrangement) results in a monomer that fails to polymerize entirely, as directly demonstrated in comparative studies [3].

4-Isopropyl-2-thioxooxazolidin-5-one: Quantitative Head-to-Head Differentiation Evidence for Scientific Selection


Polymerizability vs. Isomeric Thiazolidine-2,5-dione: Binary All-or-Nothing Differentiation

In a direct comparative polymerization study under identical conditions (20°C, initiated by primary, secondary, or tertiary amines or potassium tert-butoxide), D,L-4-isopropyl-5-oxo-2-thioxooxazolidine (1a, the target compound) underwent successful ring-opening polymerization, while the isomeric D,L-4-isopropyl-2,5-thiazolidindione (2a) did not polymerize at all [1]. This binary outcome demonstrates that the oxazolidinone-thione scaffold is structurally essential for polymerization competence; the thiazolidinedione isomer—which forms via thermodynamically favorable sulfur rearrangement from the target compound—is completely inert as a monomer.

Ring-opening polymerization N-thiocarboxyanhydride Polypeptide synthesis Monomer design

Hydrolytic Stability Advantage of NTA Monomers Over Structurally Analogous N-Carboxyanhydrides (NCAs)

N-Thiocarboxyanhydrides (NTAs), the class to which 4-isopropyl-2-thioxooxazolidin-5-one belongs, possess superior hydrolytic stability compared to their structurally analogous N-carboxyanhydrides (NCAs) [1]. This differential stability is functionally significant: N-substituted glycine NTAs have been explicitly demonstrated to undergo ring-opening polymerization even in the presence of water, whereas the corresponding NCAs are rapidly degraded by hydrolysis under equivalent conditions [2]. For the valine-derived NTA specifically, this hydrolytic tolerance is leveraged in thiourea-catalyzed controlled polymerization systems to achieve high-molecular-weight polyvaline under mild conditions that would be incompatible with valine-NCA [1].

Monomer stability N-thiocarboxyanhydride vs N-carboxyanhydride Moisture-tolerant polymerization Polypeptide synthesis

Controlled Synthesis of High-Molecular-Weight Polyvaline via Valine-NTA: Achieving DP 93 with Narrow Dispersity (Đ < 1.1)

Using the valine-derived NTA (i.e., 4-isopropyl-2-thioxooxazolidin-5-one) as monomer under thiourea-catalyzed ring-opening polymerization, well-defined polyvaline was obtained with a degree of polymerization (DP) of 93 and a narrow molecular weight distribution (dispersity Đ < 1.1), while preserving chiral sequence fidelity through interlocked polymerization in cocrystals (iPiC) [1]. This outcome is notable because valine's β-branched side chain has historically rendered its NCA counterpart challenging to polymerize in a controlled manner due to low reactivity [1]. The NTA scaffold, combined with thiourea catalysis, overcomes this limitation and produces polyvaline with dispersity characteristics approaching living polymerization standards.

Polyvaline Controlled ROP Thiourea catalysis Chiral fidelity N-thiocarboxyanhydride

Steric-Grade Reactivity Differentiation: Valine-NTA vs. Less Hindered NTA Monomers in Ring-Opening Polymerization

A systematic comparative polymerization study of six α-amino acid NTAs (glycine, alanine, phenylalanine, leucine, valine, proline) established a steric-graded reactivity scale: with increasing steric bulk of the 4-substituent, polymerization reactivity decreases sharply [1]. The valine-NTA (4-isopropyl derivative, compound 4e) marks the practical steric limit—under standard conditions with primary amine initiation, it yields only oligomeric products, whereas glycine-NTA and alanine-NTA polymerize to higher degrees of polymerization with better yields [1]. This steric-gradient behavior means the valine-NTA is not interchangeable with less hindered NTAs; it requires specialized catalytic systems (e.g., thiourea or tertiary amines with high pKa) to achieve productive polymerization [1][2].

Steric hindrance effect NTA reactivity gradient Valine vs glycine/alanine NTA Polymerization kinetics

2-Thioxooxazolidin-5-one Class Biological Profile: Multi-Target Enzyme Inhibition and Antioxidant Activity

The 2-thioxooxazolidin-5-one scaffold is characterized in authoritative pharmacological databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and—to a lesser extent—cyclooxygenase [1]. The compound also demonstrates antioxidant activity in fats and oils [1]. Separately, patent-derived activity data describe pronounced antiproliferative effects on undifferentiated cells with concomitant induction of monocytic differentiation, suggesting potential applications in oncology and dermatology (psoriasis) [2]. Note: these biological activities are documented at the scaffold/class level; direct comparative quantitative data (IC₅₀ values) specifically for the 4-isopropyl derivative against defined comparators are not available in the peer-reviewed primary literature.

Lipoxygenase inhibition Antioxidant Cyclooxygenase Carboxylesterase Multi-target pharmacology

Procurement-Driven Application Scenarios for 4-Isopropyl-2-thioxooxazolidin-5-one Based on Demonstrated Differential Evidence


Controlled Synthesis of High-Molecular-Weight Polyvaline for Biomaterials Research

Laboratories developing polypeptide-based biomaterials requiring valine-rich sequences should procure 4-isopropyl-2-thioxooxazolidin-5-one as the monomer of choice. The thiourea-catalyzed interlocked polymerization in cocrystals (iPiC) protocol has been demonstrated to yield polyvaline with DP = 93 and Đ < 1.1 from this monomer, preserving chiral fidelity [1]. The NTA scaffold's superior hydrolytic stability relative to the corresponding NCA enables polymerization under less stringent anhydrous conditions, reducing experimental barrier to entry [1]. This application is supported by direct quantitative evidence and represents the most robustly documented use case for this specific compound in the current literature.

Stereochemical and Steric Probe in NTA/NCA Comparative Polymerization Studies

For academic and industrial polymer chemistry groups investigating structure-reactivity relationships in amino acid-derived cyclic monomers, the valine-derived NTA serves as the steric limit reference compound. Kricheldorf's systematic studies established that among six amino acid NTAs, the 4-isopropyl derivative (valine-NTA) exhibits the lowest polymerization reactivity, with the DP = [M]/[I] relationship failing even at [M]/[I] < 50 under standard initiation [2]. This compound is therefore essential as a benchmark monomer in any study aiming to map steric effects on NTA or NCA ring-opening polymerization, and cannot be substituted by less hindered analogs without compromising the steric gradient coverage of the study.

Medicinal Chemistry Screening for Lipoxygenase and Multi-Target Enzyme Inhibition

The 2-thioxooxazolidin-5-one scaffold is annotated as a potent lipoxygenase inhibitor with ancillary activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, plus antioxidant properties [3]. The 4-isopropyl derivative is a suitable entry point for structure-activity relationship (SAR) exploration of this scaffold, particularly for programs interested in the effect of β-branched hydrophobic substitution at the 4-position on target selectivity. Note that scaffold-level activity annotations [3] and patent-derived differentiation-inducing activity [4] provide biological rationale, but users must independently validate these activities for the specific 4-isopropyl derivative, as direct comparative pharmacological data for this compound are not available in the peer-reviewed primary literature.

Chiral Building Block for Asymmetric Synthesis and Catalysis Development

The valine-derived 4-isopropyl substituent establishes a defined chiral center at position 4, making this compound a potential precursor for chiral oxazolidine-2-thione auxiliaries and ligands. While the 5-oxo-2-thioxo scaffold differs from the more common oxazolidine-2-thione auxiliaries, the thioxo group offers distinct coordination chemistry with transition metals [5]. The compound's stereochemical integrity, derived from the valine amino acid pool, positions it for use in asymmetric catalysis research, particularly for palladium-catalyzed reactions where 2-thioxooxazolidine-containing ligands have been demonstrated [5].

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